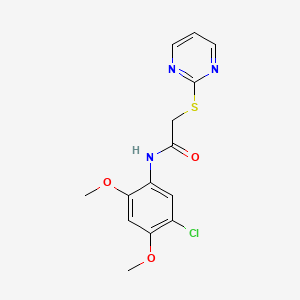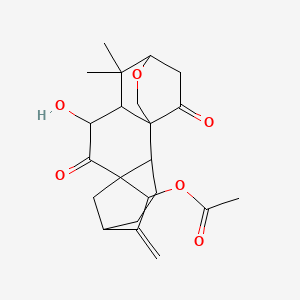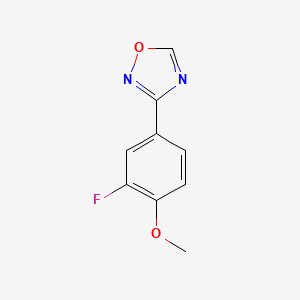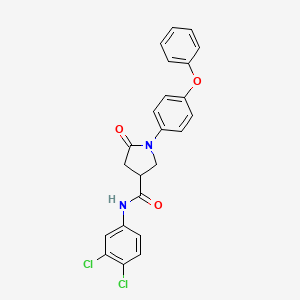![molecular formula C17H16N4O5 B12455850 4-{2-[(2-nitrophenyl)carbonyl]hydrazinyl}-4-oxo-N-phenylbutanamide](/img/structure/B12455850.png)
4-{2-[(2-nitrophenyl)carbonyl]hydrazinyl}-4-oxo-N-phenylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[N’-(2-Nitrobenzoyl)hydrazinecarbonyl]-N-phenylpropanamide is a complex organic compound that belongs to the class of diacylhydrazine derivatives. These compounds are known for their diverse biological activities, including insecticidal, antiviral, and anticancer properties . The structure of this compound includes a nitrobenzoyl group, a hydrazinecarbonyl linkage, and a phenylpropanamide moiety, which contribute to its unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[N’-(2-nitrobenzoyl)hydrazinecarbonyl]-N-phenylpropanamide typically involves the reaction of 2-nitrobenzoyl chloride with hydrazine to form the intermediate 2-nitrobenzoyl hydrazine. This intermediate is then reacted with N-phenylpropanamide under controlled conditions to yield the final product . The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and the reactions are typically carried out at room temperature or under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-[N’-(2-Nitrobenzoyl)hydrazinecarbonyl]-N-phenylpropanamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazinecarbonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of reduced hydrazine derivatives.
Substitution: Formation of substituted hydrazinecarbonyl derivatives.
Applications De Recherche Scientifique
3-[N’-(2-Nitrobenzoyl)hydrazinecarbonyl]-N-phenylpropanamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential insecticidal and antiviral activities.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new pesticides and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-[N’-(2-nitrobenzoyl)hydrazinecarbonyl]-N-phenylpropanamide involves its interaction with specific molecular targets and pathways. The nitrobenzoyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The hydrazinecarbonyl linkage allows the compound to form stable complexes with metal ions, which can enhance its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tebufenozide: Another diacylhydrazine derivative with insecticidal properties.
Halofenozide: Known for its use as an insect growth regulator.
Methoxyfenozide: Exhibits high selectivity towards lepidopteran pests.
Uniqueness
3-[N’-(2-Nitrobenzoyl)hydrazinecarbonyl]-N-phenylpropanamide is unique due to its specific structural features, such as the nitrobenzoyl group and the phenylpropanamide moiety, which contribute to its diverse biological activities. Its ability to undergo various chemical reactions and form stable complexes with metal ions further distinguishes it from other similar compounds .
Propriétés
Formule moléculaire |
C17H16N4O5 |
|---|---|
Poids moléculaire |
356.33 g/mol |
Nom IUPAC |
4-[2-(2-nitrobenzoyl)hydrazinyl]-4-oxo-N-phenylbutanamide |
InChI |
InChI=1S/C17H16N4O5/c22-15(18-12-6-2-1-3-7-12)10-11-16(23)19-20-17(24)13-8-4-5-9-14(13)21(25)26/h1-9H,10-11H2,(H,18,22)(H,19,23)(H,20,24) |
Clé InChI |
FAQZNCKGBPZXEW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC(=O)CCC(=O)NNC(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 6-(2-methylbutan-2-yl)-2-({[(2-oxo-2H-chromen-3-yl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12455800.png)
![1-{4-[(4-Methyl-1,2,4-triazol-3-YL)sulfanyl]-3-nitrophenyl}ethanone](/img/structure/B12455805.png)

![N-{4,6-bis[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}alanine](/img/structure/B12455807.png)
![3-{[(E)-(2,4,6-trimethylphenyl)methylidene]amino}benzamide](/img/structure/B12455810.png)


![5-Benzyloxy-2-chlorothiazolo[5,4-b]pyridine](/img/structure/B12455822.png)
![N-(4-fluorophenyl)-2-[1-(4-methoxyphenyl)-5-oxo-3-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]acetamide](/img/structure/B12455828.png)
![N'-[(3E)-5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(2,5-dimethylphenoxy)acetohydrazide](/img/structure/B12455839.png)


![N-[(E)-(3,4,5-trimethoxyphenyl)methylidene]naphthalen-1-amine](/img/structure/B12455864.png)
